4-(2-Aminophenyl)iminopyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminophenyl)iminopyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of an imine group attached to a pyrrolidinone ring, with an aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)iminopyrrolidin-2-one typically involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one under specific conditions. One common method is the condensation reaction, where the aldehyde group of 2-aminobenzaldehyde reacts with the amine group of pyrrolidin-2-one to form the imine linkage . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)iminopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, aminophenyl derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Aminophenyl)iminopyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)iminopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the aminophenyl substituent.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
4-(2-Aminophenyl)iminopyrrolidin-2-one is unique due to its specific structural features, such as the imine linkage and the aminophenyl substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-aminophenyl)iminopyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-4-9(8)13-7-5-10(14)12-6-7/h1-4H,5-6,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFWTEMSJNKACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N)CNC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.